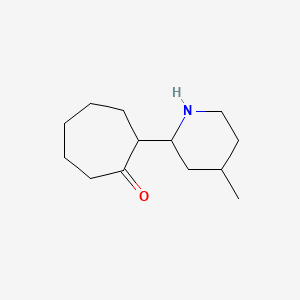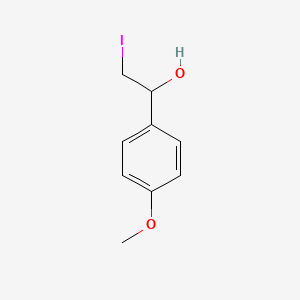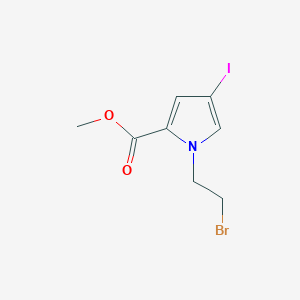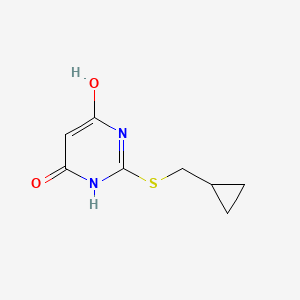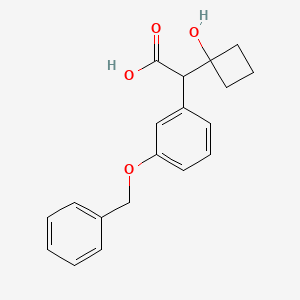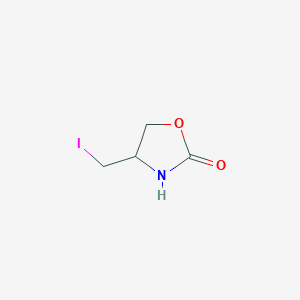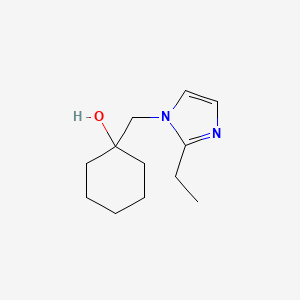
1-((2-Ethyl-1H-imidazol-1-yl)methyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Ethyl-1H-imidazol-1-yl)methyl)cyclohexan-1-ol is a compound that features a cyclohexanol moiety linked to an imidazole ring via a methylene bridge The imidazole ring is further substituted with an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Ethyl-1H-imidazol-1-yl)methyl)cyclohexan-1-ol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using a variety of methods, including the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines.
Substitution with Ethyl Group: The imidazole ring is then substituted with an ethyl group using ethylating agents such as ethyl iodide under basic conditions.
Attachment to Cyclohexanol: The final step involves the attachment of the ethyl-substituted imidazole to cyclohexanol via a methylene bridge.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-((2-Ethyl-1H-imidazol-1-yl)methyl)cyclohexan-1-ol can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: 1-((2-Ethyl-1H-imidazol-1-yl)methyl)cyclohexanone.
Reduction: 1-((2-Ethyl-1H-imidazolin-1-yl)methyl)cyclohexan-1-ol.
Substitution: Various alkylated derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-((2-Ethyl-1H-imidazol-1-yl)methyl)cyclohexan-1-ol has several scientific research applications:
Medicinal Chemistry: The imidazole ring is a common pharmacophore in medicinal chemistry, and this compound could be explored for its potential as a drug candidate.
Materials Science: The compound could be used in the synthesis of novel materials with unique properties, such as polymers or coordination complexes.
Biological Studies: The compound could be used as a probe to study biological processes involving imidazole-containing molecules.
Wirkmechanismus
The mechanism of action of 1-((2-Ethyl-1H-imidazol-1-yl)methyl)cyclohexan-1-ol would depend on its specific application. In medicinal chemistry, the imidazole ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions . The cyclohexanol moiety could enhance the compound’s lipophilicity, improving its ability to cross cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: Known for its antimicrobial properties.
1,2-bis((1H-imidazol-1-yl)methyl)benzene: Used in coordination chemistry.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Known for its use in analytical chemistry.
Uniqueness
1-((2-Ethyl-1H-imidazol-1-yl)methyl)cyclohexan-1-ol is unique due to the combination of the cyclohexanol moiety with the ethyl-substituted imidazole ring. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H20N2O |
|---|---|
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
1-[(2-ethylimidazol-1-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C12H20N2O/c1-2-11-13-8-9-14(11)10-12(15)6-4-3-5-7-12/h8-9,15H,2-7,10H2,1H3 |
InChI-Schlüssel |
KWLFVOLWWLOGML-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=CN1CC2(CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13342642.png)
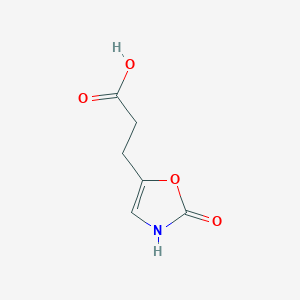

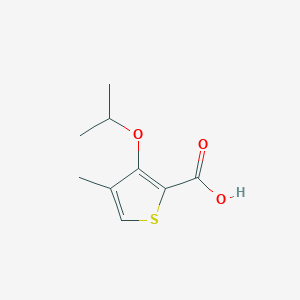

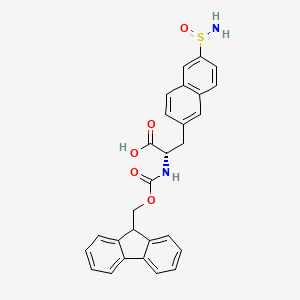
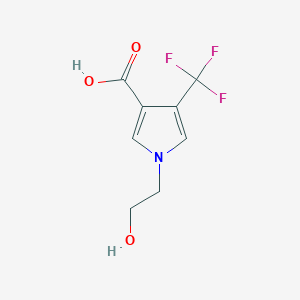
![(1S,1'R,2R,2'R)-2'-Methyl-[1,1'-bi(cyclopropan)]-2-amine](/img/structure/B13342681.png)
